Product packaging for Iotetric acid(Cat. No.:CAS No. 60019-19-4)

Iotetric acid

Cat. No.: B1623378
CAS No.: 60019-19-4
M. Wt: 1259.9 g/mol
InChI Key: XPEPMWYMISJEEQ-UHFFFAOYSA-N
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Description

Iotetric acid is an iodine-containing compound primarily utilized as a diagnostic agent in medical imaging. Classified under X-ray contrast media, it belongs to a broader family of iodinated compounds characterized by their ability to enhance radiographic visibility by absorbing X-rays . Currently, this compound remains in the research phase, with patents held by entities such as Schering A.-G., reflecting ongoing investigations into its efficacy and safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22I6N2O10 B1623378 Iotetric acid CAS No. 60019-19-4

Properties

CAS No.

60019-19-4

Molecular Formula

C24H22I6N2O10

Molecular Weight

1259.9 g/mol

IUPAC Name

3-[[2-[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C24H22I6N2O10/c25-11-7-13(27)21(19(29)17(11)23(35)36)31-15(33)9-41-5-3-39-1-2-40-4-6-42-10-16(34)32-22-14(28)8-12(26)18(20(22)30)24(37)38/h7-8H,1-6,9-10H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38)

InChI Key

XPEPMWYMISJEEQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Other CAS No.

60019-19-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iotetric acid typically involves several steps, including esterification and catalytic hydrogenation. One common method involves the use of vegetable oil acid to produce dimeric acid, followed by normal pressure esterification with lower alcohols in the presence of catalysts such as paratoluenesulfonic acid and zinc oxide . The resulting monomer acid ester undergoes catalytic hydrogenation to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of specialized equipment to ensure high yield and purity. The steps include esterification, hydrogenation, saponification, and acidification, followed by crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Esterification Reactions

Citric acid undergoes esterification with alcohols to form mono-, di-, or triesters, depending on reaction conditions. These reactions are typically acid-catalyzed and occur via direct esterification or anhydride intermediates:

Self-Catalyzed Esterification

  • Reaction : Citric acid (CA) + alcohols (e.g., 1-hexanol) → Citrate esters

  • Conditions : 70–90°C, solvent-free, 7 days.

  • Findings :

    • FTIR and NMR studies confirm ester formation without detectable anhydride intermediates .

    • Conversion rates depend on alcohol type: primary alcohols (e.g., 1-hexanol) yield >90% esters, while secondary alcohols (e.g., 2-hexanol) show lower efficiency .

Alcohol TypeTemperature (°C)Reaction Time (Days)Ester Yield (%)
1-Hexanol70797
2-Hexanol90765

Oxidative Hydroxylation of Boronic Acids

  • Reaction : Arylboronic acids + H₂O₂ → Phenols

  • Conditions : 0.1 mol% citric acid, H₂O, room temperature .

  • Mechanism : Citric acid enhances H₂O₂ activation, facilitating hydroxylation via radical intermediates.

  • Yields : 97–99% for electron-rich substrates (e.g., 4-methylphenylboronic acid) .

Dissociation and Buffering

Citric acid is triprotic, with pKa values:

  • pKa₁ = 3.128, pKa₂ = 4.761, pKa₃ = 6.396 .

  • Forms citrate ions (C₆H₅O₇³⁻) at physiological pH, critical in biological systems (e.g., bone calcium regulation) .

Reactivity with Metals and Oxidizers

  • Metal Complexation : Binds Fe³⁺, Al³⁺, and Cd²⁺ via carboxylate groups, enhancing phytoremediation of contaminated soils .

  • Redox Reactions : Reacts explosively with metal nitrates (e.g., AgNO₃) and decomposes above 175°C to release CO₂ and acrid fumes .

Role in the Citric Acid Cycle (Krebs Cycle)

As a central metabolic intermediate:

Enzyme-Catalyzed Reactions

  • Citrate Synthase :

    • Reaction : Oxaloacetate + Acetyl-CoA → Citrate + CoA

    • ΔG° = -31 kJ/mol, driven by thioester hydrolysis .

  • Aconitase :

    • Reaction : Citrate ⇌ Isocitrate

    • Reversible isomerization via Fe₄S₄ cluster coordination .

  • Isocitrate Dehydrogenase :

    • Reaction : Isocitrate + NAD⁺ → α-Ketoglutarate + NADH + CO₂

    • Oxidative decarboxylation yields NADH for ATP synthesis .

Decomposition and Stability

  • Thermal Degradation : Decomposes above 175°C to form aconitic acid (C₆H₆O₆) and CO₂ .

  • Hydrolysis : Slow hydrolysis in moist environments to form citrate anions .

Scientific Research Applications

Iotetric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of iotetric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Iotetric acid is part of a larger group of iodinated contrast media, which share the common function of improving imaging clarity in radiographic procedures. Below is a comparative analysis of this compound and key analogues, focusing on applications, toxicity, and research status.

Table 1: Comparative Analysis of Iodinated Contrast Media

Compound Name Primary Applications Toxicity Profile Research/Development Status Notable Features References
This compound Neutrophil imaging (cystic fibrosis) Under investigation Research phase; Schering A.-G. patents Potential for targeted diagnostics
Iopamidol Spinal, coronary, and cerebral angiography Low acute toxicity; non-ionic Widely approved; Bracco Industria Chimica High water solubility
Iohexol Urography, CT imaging Lower nephrotoxicity vs. ionic agents Clinically established Non-ionic, low osmolality
Ioxaglic Acid Coronary angiography Moderate risk of allergic reactions Approved for vascular imaging Ionic dimeric structure
Ioglucomide Spinal myelography Low acute toxicity; no reported seizures Patented by Mallinckrodt, Inc. Non-ionic; safer for subarachnoid use
Iotroxic Acid Cholecystography Hepatobiliary excretion Used in gallbladder imaging High hepatic specificity
Iopromide CT angiography, peripheral vasculature Favorable safety profile Marketed globally Non-ionic, low viscosity

Key Findings from Comparative Analysis

Chemical Classification: All listed compounds are iodine-based, with non-ionic agents (e.g., iohexol, iopamidol) generally exhibiting lower toxicity compared to ionic variants (e.g., ioxaglic acid) . this compound’s exact structure is unspecified but likely shares the triiodobenzene core common to this class .

Iopamidol/Iohexol: Broad utility in angiography and CT due to non-ionic properties and low osmolality, reducing adverse events .

Toxicity and Safety: Non-ionic agents (e.g., iohexol, iopromide) are associated with fewer hypersensitivity reactions compared to ionic compounds like ioxaglic acid .

Research and Commercialization :

  • This compound and iodecimol (myocardial imaging) are in active research, whereas iopamidol and iohexol are commercially established .
  • Patent ownership (e.g., Schering A.-G., Bracco) underscores proprietary advancements in formulation and application .

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